endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17557591
InChI: InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-15-7-8-16(21)11-14(10-15)12-5-4-6-13(9-12)17(20)22/h4-6,9,14-16H,7-8,10-11H2,1-3H3,(H2,20,22)/t14?,15-,16+
SMILES:
Molecular Formula: C19H26N2O3
Molecular Weight: 330.4 g/mol

endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

CAS No.:

Cat. No.: VC17557591

Molecular Formula: C19H26N2O3

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate -

Specification

Molecular Formula C19H26N2O3
Molecular Weight 330.4 g/mol
IUPAC Name tert-butyl (1R,5S)-3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Standard InChI InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-15-7-8-16(21)11-14(10-15)12-5-4-6-13(9-12)17(20)22/h4-6,9,14-16H,7-8,10-11H2,1-3H3,(H2,20,22)/t14?,15-,16+
Standard InChI Key COJMQGKFWQNWNB-MQVJKMGUSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C3=CC(=CC=C3)C(=O)N
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1CC(C2)C3=CC(=CC=C3)C(=O)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features an 8-azabicyclo[3.2.1]octane scaffold, a bridged bicyclic system with nitrogen at position 8. The endo configuration specifies that the tert-butyl carboxylate and 3-carbamoylphenyl groups occupy adjacent positions on the same face of the bicyclic structure . This spatial arrangement influences steric interactions and molecular reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₆N₂O₃
Molecular Weight330.4 g/mol
IUPAC Nametert-butyl (1R,5S)-3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS Number949902-65-2

Functional Groups

  • tert-Butyl Carboxylate: A bulky ester group that enhances lipid solubility and serves as a protecting group for amines.

  • 3-Carbamoylphenyl: A phenyl ring substituted with a carboxamide group, enabling hydrogen bonding and target recognition .

Synthesis and Preparation

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BicyclizationH₂SO₄, 100°C, 12h45%
Carbamoyl IntroductionPd(PPh₃)₄, K₂CO₃, DMF, 80°C62%
Ester Protectiontert-Butyl chloroformate, Et₃N85%

Industrial-Scale Production

Optimized conditions for large-scale synthesis involve continuous flow reactors to enhance efficiency and purity. Automated systems minimize side reactions, achieving >90% purity by HPLC.

Chemical Reactivity and Modifications

Ester Hydrolysis

The tert-butyl carboxylate undergoes acidic hydrolysis (HCl, dioxane) to yield the free amine, a critical step in prodrug activation.

Carbamoyl Group Transformations

  • Hydrolysis: Conversion to carboxylic acid under strong acidic conditions (H₂SO₄, reflux).

  • Condensation Reactions: Formation of ureas or thioureas with amines or thiols .

Biological Activity and Mechanisms

Case Study: β-Lactamase Inhibition

In E. coli, the compound restored ceftazidime activity against β-lactamase-producing strains (MIC reduction from 256 µg/mL to 8 µg/mL).

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H NMR (400 MHz, CDCl₃) δ 7.85 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H) .

  • IR: Peaks at 1685 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (amide I).

Research Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Structural tweaks to enhance blood-brain barrier penetration.

  • Prodrug Development: Leveraging ester groups for targeted release.

Industrial Biotechnology

  • Enzyme Immobilization: Azabicyclo derivatives as scaffolds for biocatalyst design.

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